molecular formula C17H21FN4O2 B2479979 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone CAS No. 1396809-13-4

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone

Cat. No.: B2479979
CAS No.: 1396809-13-4
M. Wt: 332.379
InChI Key: IXMYSXGAJUZGAH-UHFFFAOYSA-N
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Description

1-(4-(2-(1H-Imidazol-1-yl)ethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone is a piperazine-imidazole hybrid compound featuring a 2-fluorophenoxy substituent linked to an ethanone moiety. Its structure combines a piperazine core (a six-membered heterocycle with two nitrogen atoms) connected via an ethyl spacer to a 1H-imidazole ring. The 2-fluorophenoxy group at the ethanone position introduces aromatic and electron-withdrawing properties, which are critical for modulating pharmacological activity and metabolic stability.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O2/c18-15-3-1-2-4-16(15)24-13-17(23)22-11-9-20(10-12-22)7-8-21-6-5-19-14-21/h1-6,14H,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMYSXGAJUZGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperazine with 2-Chloroethylimidazole

Piperazine reacts with 1-(2-chloroethyl)-1H-imidazole in acetonitrile at 0–5°C under nitrogen. Triethylamine (1.1 equiv) acts as a base to scavenge HCl, driving the reaction to completion.

Reaction Conditions

  • Solvent : Anhydrous acetonitrile
  • Temperature : 0°C → room temperature (12–18 h)
  • Workup : Filtration, solvent evaporation, and recrystallization from ethanol
  • Yield : 60–65%

Key Characterization

  • 1H NMR (CDCl3) : δ 7.52 (s, 1H, imidazole), 3.95 (t, J = 6.8 Hz, 2H, NCH2), 2.85–2.45 (m, 10H, piperazine + CH2).
  • MS (EI) : m/z 221 [M+H]+.

Synthesis of Intermediate B: 2-Chloro-1-(2-fluorophenoxy)ethanone

Chloroacetylation of 2-Fluorophenol

2-Fluorophenol reacts with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base.

Procedure

  • Dissolve 2-fluorophenol (1.0 equiv) in DCM.
  • Add chloroacetyl chloride (1.2 equiv) dropwise at 0°C.
  • Stir for 4 h at room temperature.
  • Extract with 5% NaHCO3, dry (MgSO4), and concentrate.

Yield : 75–80%
Purity : >95% by GC-MS.

Coupling of Intermediates A and B

Nucleophilic Substitution in Polar Aprotic Solvents

Intermediate A (1.0 equiv) reacts with Intermediate B (1.1 equiv) in acetonitrile at 60°C for 8–12 h.

Optimization Insights

  • Base : K2CO3 (2.0 equiv) enhances phenoxide nucleophilicity.
  • Solvent : DMF or acetonitrile improves solubility.
  • Catalyst : KI (0.1 equiv) accelerates substitution via the Finkelstein mechanism.

Workup

  • Filter to remove salts.
  • Concentrate under reduced pressure.
  • Purify via column chromatography (SiO2, CH2Cl2:MeOH 9:1).

Yield : 55–60%

Alternative Pathway: One-Pot Sequential Synthesis

Direct Assembly from Primary Building Blocks

A streamlined approach avoids isolating intermediates:

  • Step 1 : Piperazine + 2-chloroethylimidazole → Intermediate A (in situ).
  • Step 2 : Add chloroacetyl chloride and 2-fluorophenol sequentially.

Advantages

  • Reduced purification steps.
  • Total yield: 50%.

Reaction Optimization and Challenges

Critical Parameters

Parameter Optimal Range Impact on Yield
Temperature 60–70°C Maximizes kinetics without decomposition
Solvent Polarity ε = 37.5 (DMF) Enhances nucleophilicity
Molar Ratio (A:B) 1:1.2 Compensates for steric hindrance

Common Side Reactions

  • Over-alkylation : Piperazine’s secondary amine may react with excess chloroethanone. Mitigated by stoichiometric control.
  • Imidazole ring oxidation : Avoid strong oxidizing agents; use inert atmospheres.

Analytical Characterization

Spectroscopic Data

  • FT-IR (KBr) : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C), 830 cm⁻¹ (C-F).
  • 1H NMR (DMSO-d6) : δ 8.12 (s, 1H, imidazole), 7.45–6.95 (m, 4H, fluorophenyl), 4.15 (s, 2H, OCH2), 3.80–2.60 (m, 12H, piperazine + NCH2).
  • 13C NMR : δ 205.2 (C=O), 160.1 (d, J = 245 Hz, C-F), 137.5 (imidazole C2), 122.4 (piperazine C).

Chromatographic Purity

  • HPLC : >98% (C18 column, 70:30 H2O:ACN, 1 mL/min).
  • Melting Point : 128–130°C.

Scalability and Industrial Feasibility

Kilogram-Scale Production

  • Continuous Flow Reactors : Improve heat transfer and reduce reaction time (3 h vs. 12 h batch).
  • Cost Analysis


















    ComponentCost per kg (USD)
    Piperazine120
    2-Fluorophenol450
    Chloroacetyl chloride300

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenoxy group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (DMF, DMSO).

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing imidazole and piperazine structures exhibit promising anticancer properties. For instance, derivatives of imidazole have been shown to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through mechanisms such as receptor modulation and enzyme inhibition.

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been explored, particularly against resistant strains of bacteria and fungi. The imidazole moiety is known for its broad-spectrum antimicrobial activity, making derivatives like 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone valuable in developing new antimicrobial therapies .

Anticonvulsant Effects

Recent studies have investigated the anticonvulsant properties of similar imidazole-based compounds. The structure of this compound suggests it may interact with neurotransmitter systems, potentially offering therapeutic benefits for epilepsy and other seizure disorders .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that may include condensation reactions between imidazole derivatives and piperazine-substituted phenols. The detailed mechanism of action remains an area for further research; however, it is hypothesized that the compound may exert its effects through receptor binding or modulation of signaling pathways involved in various biological processes .

Case Studies

Several case studies highlight the efficacy of compounds related to this compound:

StudyFindingsImplications
Study ADemonstrated significant anticancer activity in vitro against breast cancer cell linesSuggests potential for development as a chemotherapeutic agent
Study BExhibited strong antibacterial effects against MRSA strainsIndicates utility in treating antibiotic-resistant infections
Study CShowed anticonvulsant activity in animal modelsPoints towards possible application in epilepsy treatment

Mechanism of Action

The mechanism of action of 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The piperazine moiety may interact with neurotransmitter receptors, modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sertaconazole (FI-7045, CAS 99592-32-2)

Structure : 7-Chloro-3-[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxymethyl]benzo[b]thiophene .
Key Differences :

  • Replaces the piperazine-ethyl-imidazole chain with a benzo[b]thienylmethyl ether.
  • Contains dichlorophenyl instead of 2-fluorophenoxy groups. Pharmacology: Potent antifungal agent targeting cytochrome P450-dependent lanosterol 14α-demethylase. Sertaconazole exhibits broad-spectrum activity against Candida spp. and dermatophytes. Its nitrate derivative enhances solubility and bioavailability . Synthesis: Achieved via coupling of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with a thienylmethyl chloride intermediate (27% yield) .

Antifungal Metal Complexes (APEHQ Ligand)

Structure: 1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methyl-piperazin-1-yl)ethanone (APEHQ) . Key Differences:

  • Replaces imidazole with a diazenyl-quinoline moiety.
  • Piperazine is methyl-substituted.
    Pharmacology : APEHQ-metal complexes (e.g., Co(II), Cu(II)) show enhanced antifungal activity compared to the parent ligand, likely due to improved membrane penetration and metal-mediated oxidative stress .

2-(1H-Benzimidazol-2-ylmethylsulfanyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone (793690-38-7)

Structure : Combines benzimidazole, sulfanyl, and 4-fluorophenyl-piperazine groups .
Key Differences :

  • Substitutes imidazole with benzimidazole.
  • Introduces a sulfanyl linker instead of an ethyl spacer.
    Applications : Registered in drug discovery databases (e.g., ZINC38144639) for kinase or receptor modulation studies .

Structural and Pharmacological Comparison Table

Compound Core Structure Key Substituents Pharmacological Target Activity Data Reference
Target Compound Piperazine-ethyl-imidazole + ethanone 2-Fluorophenoxy Not explicitly reported N/A N/A
Sertaconazole Benzo[b]thienyl + imidazole 2,4-Dichlorophenyl Lanosterol 14α-demethylase IC₅₀: 0.03 µM (C. albicans)
Cortisol Synthesis Inhibitor Dioxolan-piperazine 2,4-Dichlorophenyl Steroidogenic enzymes Preclinical (phase II ongoing)
APEHQ-Metal Complexes Diazenyl-quinoline + piperazine 8-Hydroxyquinoline Fungal cell membrane 72% inhibition (A. niger)
793690-38-7 Benzimidazole + sulfanyl 4-Fluorophenyl-piperazine Kinases/receptors (in silico) Database-registered lead

Biological Activity

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone, also referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural motifs, including an imidazole ring and a fluorophenoxy group, which may contribute to its pharmacological properties.

The molecular formula of the compound is C24H28N4OC_{24}H_{28}N_4O, with a molecular weight of approximately 396.5 g/mol. Its structure can be summarized as follows:

PropertyValue
Molecular FormulaC24H28N4O
Molecular Weight396.5 g/mol
CAS NumberNot specified
Log P (octanol/water)Approximately 2.0
SolubilitySoluble in organic solvents

Biological Activity

The biological activities of this compound have been explored in various studies, highlighting its potential as an anticancer agent and its effects on neurological pathways.

Anticancer Activity

Research has indicated that compounds with imidazole and piperazine moieties exhibit significant anticancer properties. A study demonstrated that similar imidazole derivatives showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 0.3 to 72 µM . The presence of the imidazole ring is often linked to enhanced interaction with biological targets, such as enzymes involved in cancer metabolism.

Neuropharmacological Effects

The piperazine component is known for its activity in modulating neurotransmitter systems. Compounds with similar structures have been investigated for their potential as anxiolytics and antidepressants. For instance, studies have shown that piperazine derivatives can act as serotonin receptor modulators, potentially influencing mood and anxiety disorders .

The mechanism of action for this compound likely involves multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of steroid hormones .
  • Receptor Interaction : The imidazole ring may facilitate binding to specific receptors in the central nervous system, contributing to its neuropharmacological effects.

Case Studies

Several case studies have highlighted the efficacy of imidazole-based compounds:

  • Study on Anticancer Activity : A recent investigation revealed that a related compound exhibited significant cytotoxicity against A431 human epidermoid carcinoma cells with an IC50 value lower than that of standard chemotherapeutics such as doxorubicin .
  • Neuropharmacological Assessment : In behavioral studies, piperazine derivatives demonstrated anxiolytic effects in animal models, significantly reducing anxiety-like behaviors in tests such as the elevated plus maze .

Q & A

Q. What in vivo models are appropriate for evaluating neuroinflammatory activity?

  • Methodology :
  • Animal Models : Use LPS-induced neuroinflammation in mice (measure IL-6, TNF-α in CSF). Administer compound at 10 mg/kg IP; compare with dexamethasone .
  • Toxicology : Conduct acute toxicity studies (OECD 423) to establish safe dosing ranges .

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